Binospirone - 102908-59-8

Binospirone

Catalog Number: EVT-431856
CAS Number: 102908-59-8
Molecular Formula: C20H26N2O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione is an azaspiro compound.
Source and Classification

Binospirone is synthesized from buspirone, which itself is derived from the combination of piperazine and pyrimidine components linked by a butyl chain. This compound is classified under the azapirone category due to its structural characteristics and pharmacological effects. Azapirones are typically characterized by their ability to interact with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for their anxiolytic effects.

Synthesis Analysis

The synthesis of binospirone can be approached through several methods, often starting from buspirone. One common method involves the alkylation of 1-(2-pyrimidyl)piperazine with 3-chloro-1-cyanopropane, leading to an intermediate compound. This intermediate is then subjected to reduction using either catalytic hydrogenation or lithium aluminum hydride to yield a primary amine. The final step involves reacting this amine with 3,3-tetramethyleneglutaric anhydride to produce binospirone.

Key Parameters in Synthesis:

  • Starting Materials: 1-(2-pyrimidyl)piperazine, 3-chloro-1-cyanopropane.
  • Reduction Agents: Catalytic hydrogenation or lithium aluminum hydride.
  • Final Reaction: Reaction with 3,3-tetramethyleneglutaric anhydride.
Molecular Structure Analysis

The molecular structure of binospirone can be described using its chemical formula C21H31N5O2C_{21}H_{31}N_{5}O_{2}, with a molar mass of approximately 385.51 g/mol. The compound features a complex arrangement that includes a spirodecane framework and multiple functional groups that contribute to its biological activity.

Structural Characteristics:

  • Core Structure: Azaspirodecanedione and pyrimidinylpiperazine.
  • Functional Groups: Multiple nitrogen atoms contributing to its interaction with neurotransmitter receptors.
  • Stereochemistry: The presence of chiral centers influences the pharmacological activity.
Chemical Reactions Analysis

Binospirone undergoes various chemical reactions during its synthesis and metabolism. Notably, it can be hydrolyzed under acidic conditions, leading to the formation of hydroxylated metabolites. The major metabolic pathway involves oxidation mediated by cytochrome P450 enzymes, particularly CYP3A4, which converts binospirone into several active metabolites.

Key Reactions:

  • Hydrolysis: Can occur in acidic environments.
  • Oxidation: Major pathway involving CYP3A4 leading to metabolites such as 1-pyrimidinylpiperazine.
Mechanism of Action

The mechanism of action of binospirone is primarily attributed to its role as a partial agonist at serotonin 5-HT1A receptors. This interaction enhances serotonergic activity in brain regions associated with anxiety regulation. Additionally, binospirone exhibits weak antagonistic properties at dopamine D2 receptors, contributing to its anxiolytic effects without the sedative properties typically associated with benzodiazepines.

Mechanistic Insights:

  • Receptor Interactions: Strong affinity for serotonin receptors; weak interaction with dopamine receptors.
  • Clinical Effects: Delayed onset of anxiolytic effects suggests downstream adaptations in receptor activity may be involved.
Physical and Chemical Properties Analysis

Binospirone exhibits specific physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.

Properties:

  • Solubility: Variable solubility depending on polymorphic forms; studies indicate solubility can affect bioavailability.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Bioavailability: Low due to extensive first-pass metabolism; food intake can enhance absorption.
Applications

Binospirone has potential applications in treating anxiety disorders and other psychiatric conditions. Its unique pharmacological profile allows it to serve as an alternative treatment option for patients who may not respond well to traditional anxiolytics such as benzodiazepines.

Potential Applications:

  • Anxiety Disorders: Primary indication for treatment.
  • Adjunct Therapy: May assist in managing symptoms associated with depression and other mood disorders.
  • Research Applications: Further studies are warranted to explore its efficacy in diverse neurological conditions.
Pharmacological Profile of Buspirone

Molecular Structure and Classification as an Azapirone Derivative

Buspirone (chemical name: 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione) is a nitrogen-containing heterocyclic compound classified as an azapirone derivative. Its molecular formula is C₂₁H₃₁N₅O₂, with a molecular weight of 385.5 g/mol [1] [3]. Structurally, it features:

  • A spirocyclic diketone moiety (azaspirodecanedione) linked to a butyl chain.
  • A terminal pyrimidinyl-piperazine group, which is critical for serotonin receptor binding [1] [6].

Azapirones are distinguished from benzodiazepines by their lack of affinity for gamma-aminobutyric acid (GABA) receptors and absence of sedative, anticonvulsant, or muscle-relaxant properties. This structural uniqueness underpins buspirone’s classification as an "anxioselective" agent [1] [3].

Table 1: Key Structural Features of Buspirone

Structural ComponentPharmacological Significance
Spiro[4.5]decane-7,9-dioneConfers rigidity and metabolic stability
PyrimidinylpiperazineEssential for 5-HT₁ₐ receptor binding
Butyl linker chainOptimizes spatial orientation for receptor interaction

Receptor Binding Dynamics: 5-HT₁ₐ Partial Agonism and Dopaminergic Antagonism

Serotonergic System: Partial Agonism at 5-HT₁ₐ Receptors

Buspirone acts as a high-affinity partial agonist at presynaptic and postsynaptic serotonin 5-HT₁ₐ receptors, with distinct functional outcomes [1] [4] [9]:

  • Presynaptic autoreceptors (somatodendritic 5-HT₁ₐ in raphe nuclei): Buspirone acts as a full agonist, inhibiting neuronal firing and reducing serotonin release initially. Chronic administration induces autoreceptor desensitization, leading to increased serotonergic neurotransmission over 2–4 weeks [9].
  • Postsynaptic receptors (hippocampus, cortex): Partial agonism results in attenuated downstream signaling compared to endogenous serotonin, modulating emotional and cognitive processing [4].

This region-specific action contributes to buspirone’s anxiolytic and potential antidepressant effects without GABAergic side effects [1] [4].

Dopaminergic System: D₂ Receptor Antagonism

Buspirone exhibits moderate antagonism at dopamine D₂ receptors (Ki ≈ 100 nM), particularly in the mesolimbic pathway [1] [3]. While this action may contribute to reducing anxiety-related hyperactivity, it is not primarily responsible for its anxiolytic efficacy. Buspirone also antagonizes D₃ and D₄ receptors, though clinical relevance remains unclear [1] [4].

Table 2: Receptor Binding Profile of Buspirone

Receptor TypeActionFunctional Consequence
5-HT₁ₐ (presynaptic)Full agonistInitial inhibition of serotonin release; desensitization after chronic use
5-HT₁ₐ (postsynaptic)Partial agonistModulated emotional/cognitive processing
Dopamine D₂AntagonistPotential mitigation of anxiety-driven hyperactivity
Alpha-1 adrenergicWeak partial agonistMinimal clinical impact

Pharmacokinetic Properties: Absorption, Metabolism (CYP3A4), and Elimination

Absorption and Bioavailability

Buspirone is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cₘₐₓ) in 40–90 minutes. Its absolute bioavailability is low (≈5%) due to extensive first-pass metabolism. Food intake increases bioavailability by 2-fold by reducing presystemic clearance, though absorption rate decreases [1] [5] [8].

Metabolism via CYP3A4

Buspirone undergoes hepatic oxidation primarily mediated by cytochrome P450 3A4 (CYP3A4), generating multiple metabolites [5] [7]:

  • 1-(2-Pyrimidinyl)piperazine (1-PP): A pharmacologically active metabolite with α₂-adrenoceptor antagonist properties (≈25% activity of parent drug).
  • 5-Hydroxybuspirone (5-OH-Bu) and 6′-hydroxybuspirone (6′-OH-Bu): Major inactive oxidative metabolites.
  • Minor pathways include N-oxidation and dealkylation.

Table 3: Major Metabolites of Buspirone

MetaboliteEnzyme InvolvedPharmacological Activity
1-PPCYP3A4α₂-adrenoceptor antagonism; weak 5-HT₁ₐ affinity
5-OH-BusCYP3A4Inactive
6′-OH-BusCYP3A4Inactive
Buspirone N-oxideCYP3A4Negligible

Elimination and Special Populations

  • Half-life and clearance: Plasma half-life is 2–3 hours. Systemic clearance is 1.7 L/h/kg, with a volume of distribution of 5.3 L/kg [1] [8].
  • Excretion: 29–63% of metabolites are renally excreted; 18–38% are eliminated fecally [5] [8].
  • Hepatic impairment: Cirrhosis reduces clearance by 15-fold and prolongs half-life due to compromised CYP3A4 function [8].
  • Renal impairment: Moderate reduction in clearance (2-fold increase in exposure) [8].
  • Drug interactions: CYP3A4 inhibitors (e.g., erythromycin, itraconazole) increase buspirone exposure up to 20-fold, while inducers (e.g., rifampicin) decrease exposure by 90% [7] [8].

Buspirone is ≈86% protein-bound, primarily to albumin and alpha-1-acid glycoprotein, but does not displace warfarin or digoxin [1] [5].

Properties

CAS Number

102908-59-8

Product Name

Binospirone

IUPAC Name

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2

InChI Key

BVMYCHKQPGEOSI-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.